Cas no 446847-82-1 (Ethyl 4-(Chlorosulfonyl)methylbenzoate)

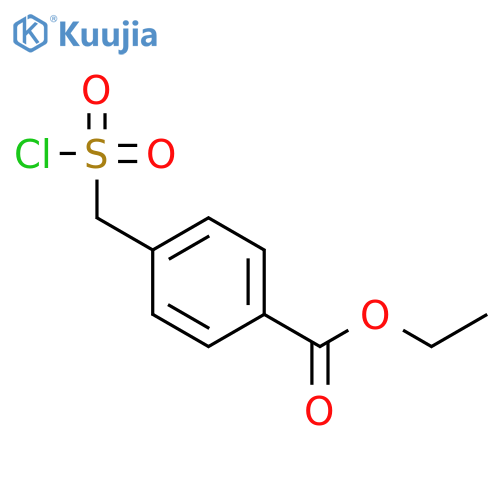

446847-82-1 structure

商品名:Ethyl 4-(Chlorosulfonyl)methylbenzoate

CAS番号:446847-82-1

MF:C10H11ClO4S

メガワット:262.709941148758

MDL:MFCD07778382

CID:929624

PubChem ID:10730227

Ethyl 4-(Chlorosulfonyl)methylbenzoate 化学的及び物理的性質

名前と識別子

-

- benzoic acid, 4-[(chlorosulfonyl)methyl]-, ethyl ester

- ethyl 4-[(chlorosulfonyl)methyl]benzoate

- Benzoic acid,4-[(chlorosulfonyl)methyl]-,ethyl ester

- Ethyl4-((chlorosulfonyl)methyl)benzoate

- Ethyl 4-(chlorosulfonylmethyl)benzoate

- D78620

- 446847-82-1

- EN300-99098

- Ethyl 4-((chlorosulfonyl)methyl)benzoate

- CS-0218049

- Ethyl 4-(Chlorosulfonyl)methylbenzoate

-

- MDL: MFCD07778382

- インチ: InChI=1S/C10H11ClO4S/c1-2-15-10(12)9-5-3-8(4-6-9)7-16(11,13)14/h3-6H,2,7H2,1H3

- InChIKey: QIYYMJAPJWLWKV-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)C1=CC=C(C=C1)CS(=O)(=O)Cl

計算された属性

- せいみつぶんしりょう: 262.00700

- どういたいしつりょう: 262.0066577g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 5

- 複雑さ: 325

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 68.8Ų

じっけんとくせい

- PSA: 68.82000

- LogP: 3.01270

Ethyl 4-(Chlorosulfonyl)methylbenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1288719-10g |

Ethyl 4-[(chlorosulfonyl)methyl]benzoate |

446847-82-1 | 97% | 10g |

¥17337 | 2023-04-14 | |

| TRC | B127060-10mg |

Ethyl 4-[(Chlorosulfonyl)methyl]benzoate |

446847-82-1 | 10mg |

$ 65.00 | 2022-03-28 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1288719-1g |

Ethyl 4-[(chlorosulfonyl)methyl]benzoate |

446847-82-1 | 97% | 1g |

¥4287 | 2023-04-14 | |

| Enamine | EN300-99098-0.5g |

ethyl 4-[(chlorosulfonyl)methyl]benzoate |

446847-82-1 | 95.0% | 0.5g |

$124.0 | 2025-03-21 | |

| Enamine | EN300-99098-1g |

ethyl 4-[(chlorosulfonyl)methyl]benzoate |

446847-82-1 | 95% | 1g |

$159.0 | 2023-09-01 | |

| Aaron | AR00DBQD-10g |

BENZOIC ACID, 4-[(CHLOROSULFONYL)METHYL]-, ETHYL ESTER |

446847-82-1 | 95% | 10g |

$971.00 | 2023-12-13 | |

| A2B Chem LLC | AG20633-100mg |

Ethyl 4-((chlorosulfonyl)methyl)benzoate |

446847-82-1 | 95% | 100mg |

$93.00 | 2024-04-20 | |

| Aaron | AR00DBQD-50mg |

BENZOIC ACID, 4-[(CHLOROSULFONYL)METHYL]-, ETHYL ESTER |

446847-82-1 | 95% | 50mg |

$76.00 | 2023-12-13 | |

| 1PlusChem | 1P00DBI1-100mg |

BENZOIC ACID, 4-[(CHLOROSULFONYL)METHYL]-, ETHYL ESTER |

446847-82-1 | 95% | 100mg |

$97.00 | 2025-03-30 | |

| 1PlusChem | 1P00DBI1-2.5g |

BENZOIC ACID, 4-[(CHLOROSULFONYL)METHYL]-, ETHYL ESTER |

446847-82-1 | 95% | 2.5g |

$444.00 | 2025-02-26 |

Ethyl 4-(Chlorosulfonyl)methylbenzoate 関連文献

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

446847-82-1 (Ethyl 4-(Chlorosulfonyl)methylbenzoate) 関連製品

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量